1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various halides, azides, and catalysts such as copper(I) iodide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have been studied for their anticancer properties.
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound features a similar triazole-pyridine structure and is used in coordination chemistry.
Uniqueness
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is unique due to its combination of triazole, pyrimidine, and piperidine rings, which confer specific chemical and biological properties
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a novel synthetic derivative belonging to the class of triazole-containing compounds. This class has gained attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications.
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine and a piperidine moiety, along with a benzo[d][1,4]dioxin substituent. This complex structure may contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and other ESKAPE pathogens. The presence of the pyrimidine ring enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties, particularly against Candida species and Aspergillus fungi. The compound's structural components may enhance its binding affinity to fungal enzymes involved in sterol biosynthesis, making it a candidate for further antifungal studies .
Anticancer Activity
Research indicates that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structure of this compound may allow for selective targeting of cancerous cells while minimizing effects on normal cells. Preliminary in vitro studies have shown promising results against various cancer cell lines .
Case Study 1: Antimicrobial Screening
A study conducted on a series of triazole derivatives demonstrated that compounds similar to our target compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against M. tuberculosis. This suggests that our compound may possess similar or enhanced activity due to its unique structural features .
Case Study 2: Anticancer Evaluation
In vitro assays performed on derivatives of the target compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549). The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .
Research Findings
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(25-15-1-2-16-17(9-15)30-8-7-29-16)14-3-5-26(6-4-14)18-10-19(23-12-22-18)27-13-21-11-24-27/h1-2,9-14H,3-8H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKZAKSCHFCPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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